molecular formula C9H6FNO2 B13143874 5-Fluoroquinoline-2,4(1H,3H)-dione

5-Fluoroquinoline-2,4(1H,3H)-dione

Cat. No.: B13143874
M. Wt: 179.15 g/mol
InChI Key: IUOZQHRRHANBHZ-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 5-position and two keto groups at the 2 and 4 positions of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Material: The synthesis often begins with 5-fluoroaniline.

    Cyclization: The 5-fluoroaniline undergoes cyclization with diethyl malonate in the presence of a strong base such as sodium ethoxide to form the quinoline ring.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto groups at the 2 and 4 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyquinolines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

5-Fluoroquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets:

    DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication and transcription in bacteria.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4(1H,3H)-dione: Lacks the fluorine atom at the 5-position.

    5-Chloroquinoline-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine.

    5-Bromoquinoline-2,4(1H,3H)-dione: Contains a bromine atom instead of fluorine.

Uniqueness

5-Fluoroquinoline-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently halogenated counterparts. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6FNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13)

InChI Key

IUOZQHRRHANBHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC=C2F)NC1=O

Origin of Product

United States

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